molecular formula C8H6N4O B6278191 4-(azidomethyl)-1,3-benzoxazole CAS No. 1964458-02-3

4-(azidomethyl)-1,3-benzoxazole

Cat. No.: B6278191
CAS No.: 1964458-02-3
M. Wt: 174.2
InChI Key:
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Description

4-(Azidomethyl)-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with an azidomethyl group at the 4-position Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring The azidomethyl group is characterized by the presence of an azide functional group (-N₃) attached to a methyl group

Preparation Methods

The synthesis of 4-(azidomethyl)-1,3-benzoxazole typically involves the introduction of the azidomethyl group to the benzoxazole ring. One common method is the reaction of 4-(chloromethyl)-1,3-benzoxazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.

Reaction Conditions:

    Reactants: 4-(chloromethyl)-1,3-benzoxazole, sodium azide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures (e.g., 80-100°C)

    Reaction Time: Several hours

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Azidomethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition: Alkynes, copper(I) salts, solvents like tetrahydrofuran (THF)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a catalyst (e.g., palladium on carbon)

    Substitution: Various nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO

Major Products:

    Cycloaddition: 1,2,3-triazoles

    Reduction: Aminomethyl derivatives

    Substitution: Corresponding substituted benzoxazole derivatives

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-1,3-benzoxazole largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

4-(Azidomethyl)-1,3-benzoxazole can be compared with other azidomethyl-substituted heterocycles, such as:

    4-(Azidomethyl)-1,3-benzothiazole: Similar structure but with a sulfur atom instead of oxygen in the heterocyclic ring.

    4-(Azidomethyl)-1,3-benzimidazole: Similar structure but with an additional nitrogen atom in the heterocyclic ring.

    5-(Azidomethyl)-1,2,3-triazole: Contains a triazole ring instead of a benzoxazole ring.

Properties

CAS No.

1964458-02-3

Molecular Formula

C8H6N4O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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